2-(2-Iodoethyl)oxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-iodoethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-1-5-2-4-7-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWJZCJFYFPQHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Aspects of 2 2 Iodoethyl Oxetane Transformations
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The four-membered oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is a major driving force for its ring-opening reactions. beilstein-journals.org This strain, arising from distorted bond angles, makes the oxetane ring susceptible to cleavage under various conditions, leading to the formation of more stable, open-chain structures. beilstein-journals.orgresearchgate.net
Acid-Catalyzed Ring Opening Mechanisms
In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinates to the acid, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. magtech.com.cnacs.org The regioselectivity of the ring-opening is influenced by electronic effects. magtech.com.cn Weak nucleophiles, in the presence of an acid, will preferentially attack the more substituted carbon atom adjacent to the oxygen. magtech.com.cn This is attributed to the formation of a more stabilized partial positive charge at this position in the transition state. For instance, acid-catalyzed reactions in aprotic solvents can lead to the formation of substituted tetrahydropyrans. acs.org
Nucleophile-Initiated Ring Opening Processes
Strong nucleophiles can directly attack the less sterically hindered carbon of the oxetane ring, following an S_N2-type mechanism. magtech.com.cn This process is primarily controlled by steric factors, with the nucleophile approaching the least substituted carbon atom adjacent to the ring oxygen. magtech.com.cn A variety of nucleophiles, including carbon, nitrogen, and oxygen-based reagents, can initiate this ring-opening. researchgate.netmagtech.com.cn For example, the reaction of vinyl oxetanes with diisopropyl dithiophosphate (B1263838) results in nucleophilic ring-opening to yield a Z-selective product. acs.org
Influence of Ring Strain on Reactivity Profiles
The high ring strain of approximately 25.5 kcal/mol in oxetanes is a key determinant of their reactivity, making them more reactive than their five- and six-membered cyclic ether counterparts like tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This strain is a thermodynamic driving force for ring-opening reactions, as these processes relieve the strain and lead to more stable, acyclic products. beilstein-journals.orgresearchgate.netresearchgate.net The strained C–O–C bond angle in oxetanes also exposes the lone pairs of the oxygen atom, making it an effective hydrogen-bond acceptor and Lewis base. beilstein-journals.orgacs.org This inherent reactivity allows oxetanes to participate in a diverse array of transformations, including ring-expansions and polymerizations. researchgate.netacs.org
Reactivity of the Iodoethyl Substituent
The iodoethyl group attached to the oxetane ring provides a second site of reactivity, primarily centered around the carbon-iodine (C-I) bond.
Nucleophilic Substitution Reactions of the Carbon-Iodine Bond
The carbon-iodine bond is susceptible to nucleophilic attack, where the iodide ion acts as an excellent leaving group. This allows for the introduction of various functional groups at this position through S_N2 reactions. science-revision.co.uk The reactivity of the C-I bond is influenced by bond strength; the C-I bond is the weakest among the carbon-halogen bonds (C-F, C-Cl, C-Br, C-I), making iodoalkanes the most reactive in nucleophilic substitution reactions. libretexts.orglibretexts.org The reaction involves a nucleophile attacking the carbon atom bonded to the iodine, leading to the displacement of the iodide ion. science-revision.co.uksavemyexams.com
| Nucleophile | Product Type | Reaction Conditions |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Alcohol | Typically aqueous conditions |
| Cyanide (CN⁻) | Nitrile | Warming with KCN in aqueous ethanol |
| Ammonia (NH₃) | Primary Amine | Heated under pressure with excess ethanolic ammonia |
Radical-Mediated Transformations Involving the Iodoethyl Group
The relatively weak carbon-iodine bond (bond dissociation energy of ~55 kcal/mol) can undergo homolytic cleavage to generate a primary alkyl radical. vulcanchem.com This radical can then participate in various transformations. Photoredox catalysis, for example, can be used to generate radicals from alkyl iodides under mild conditions. These radicals can then undergo addition reactions with electron-deficient alkenes. The formation of an iodine radical can also initiate further reactions. acs.org
| Initiation Method | Intermediate | Subsequent Reaction |
|---|---|---|
| Photoredox Catalysis | Alkyl Radical | Addition to Alkenes |
| Iodine-mediated | Iodine Radical | Reaction with oxygen to form iodoperoxide |
Redox Chemistry of the Iodine Atom (Reduction and Oxidation)
The iodine atom in 2-(2-iodoethyl)oxetane is the primary site of its redox chemistry. The carbon-iodine bond is susceptible to both reduction and oxidation processes, leading to a variety of functionalized oxetane derivatives.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group, effectively removing the iodine atom. This transformation is typically achieved using reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165). In these reactions, the iodide acts as a leaving group, being displaced by a hydride ion from the reducing agent.
Oxidation Reactions: While direct oxidation of the iodine atom in this compound is less common, the oxetane ring itself can be oxidized to introduce further functional groups. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. Additionally, organohalides can undergo oxidation to furnish valuable hypervalent halogen reagents, which are powerful oxidants and versatile reagents in their own right. acs.org The reactivity of halogenated compounds is significantly influenced by the hybridization of the carbon atom in the C–X bond and the nature of the halogen itself. acs.org
Catalytic Transformations Involving this compound
The reactivity of the carbon-iodine bond in this compound makes it a valuable substrate for various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and this compound can participate in such reactions. nih.gov These reactions typically involve the oxidative addition of the C-I bond to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the palladium catalyst. sioc-journal.cnrsc.org
However, the steric hindrance presented by the oxetane ring can influence the efficiency of these coupling reactions. For instance, in Pd-catalyzed α-alkylation reactions, this compound may exhibit lower yields compared to less hindered alkyl iodides. The phenylchalcogenyl group has been shown to play an important role in facilitating palladium-catalyzed cross-coupling reactions of similar 2-iodo-1-butenes, often proceeding without the need for phosphine (B1218219) ligands. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | General Scheme | Catalyst System | Notes |
| Suzuki Coupling | R-X + R'-B(OR)₂ → R-R' | Pd catalyst, Base | Couples with boronic acids/esters. sigmaaldrich.comustc.edu.cn |
| Heck Coupling | R-X + Alkene → R-Alkene | Pd catalyst, Base | Forms a substituted alkene. sigmaaldrich.comustc.edu.cn |
| Sonogashira Coupling | R-X + Alkyne → R-Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | Couples with terminal alkynes. sigmaaldrich.comustc.edu.cn |
| Negishi Coupling | R-X + R'-ZnX → R-R' | Pd or Ni catalyst | Couples with organozinc reagents. ustc.edu.cn |
| Stille Coupling | R-X + R'-Sn(Alkyl)₃ → R-R' | Pd catalyst | Couples with organostannanes. sigmaaldrich.com |
This table provides a general overview of common palladium-catalyzed cross-coupling reactions. The specific applicability and efficiency for this compound would require experimental validation.
Photoredox Catalysis for Iodoethyl Activation
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating alkyl radicals from alkyl halides, including iodoalkanes. beilstein-journals.orgrsc.org This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the alkyl iodide. This process can lead to the homolytic cleavage of the carbon-iodine bond, generating an alkyl radical. chemrxiv.orgthieme-connect.de
In the context of this compound, photoredox catalysis can generate the corresponding 2-(oxetan-2-yl)ethyl radical. This reactive intermediate can then participate in various subsequent reactions, such as addition to electron-deficient alkenes, to form new C-C bonds. chemrxiv.org This method offers a valuable alternative to traditional radical initiation methods that often require harsh conditions. Studies have demonstrated the formation of oxetane radicals from related compounds using visible light-mediated photoredox catalysis, leading to the synthesis of various biologically relevant molecules.
Electrochemical Halogen-Atom Transfer Methods
Electrochemical methods provide another avenue for the activation of the carbon-iodine bond in this compound. Electrochemical halogen-atom transfer (e-XAT) is a transition-metal-free strategy for generating alkyl radicals from unactivated alkyl iodides. nih.govresearchgate.netnih.gov This process involves the anodic oxidation of a suitable mediator, which then acts as a halogen-atom transfer agent, abstracting the iodine atom from the alkyl iodide to generate the corresponding alkyl radical. nih.govnih.gov
This method has been successfully applied to a wide range of alkyl iodides, including primary, secondary, and tertiary systems, and has shown good functional group tolerance. nih.govnih.gov For this compound, this approach would generate the 2-(oxetan-2-yl)ethyl radical, which can then undergo further reactions. This technique avoids the use of potentially toxic or expensive transition metal catalysts and sacrificial chemical oxidants. nih.govnih.gov Research has shown moderate yields (54–96%) for related compounds using this method.
Skeletal Rearrangements and Ring Expansions of Oxetanes
The inherent ring strain of the oxetane moiety makes it susceptible to skeletal rearrangements and ring expansion reactions, providing pathways to larger heterocyclic systems. acs.org
Intramolecular Reorganization Pathways
Intramolecular rearrangements of oxetanes can be triggered under various conditions, often catalyzed by Lewis or Brønsted acids. rsc.org These reactions can lead to the formation of different ring systems, such as tetrahydrofurans or other larger heterocycles. acs.org
One notable example is the unusual skeletal reorganization of oxetane-tethered anilines, which, in the presence of a catalyst like In(OTf)₃, can rearrange to form 1,2-dihydroquinolines. researchgate.netnih.gov The proposed mechanism involves an initial intramolecular attack of the nitrogen atom on the oxetane ring, followed by a series of bond cleavage and formation events. nih.gov While this specific example does not directly involve this compound, it highlights the potential for intramolecular reorganization pathways in substituted oxetanes. The development of cascade reactions involving the intramolecular opening of the oxetane ring by a heteroatom nucleophile is a known strategy for constructing diverse heterocyclic skeletons. rsc.org
Ring expansion reactions of oxetanes, for instance with diazo compounds, can lead to the formation of tetrahydrofuran derivatives. acs.org These transformations underscore the synthetic utility of the strained oxetane ring as a precursor to more complex molecular architectures.
Reactions with Diazo Compounds Leading to Larger Heterocycles
The reaction of oxetanes with diazo compounds serves as a significant method for ring expansion to generate larger oxygen-containing heterocycles. acs.orgsioc-journal.cn This transformation is driven by the high ring strain inherent in the four-membered oxetane ring. sioc-journal.cn The general mechanism involves the initial reaction of the oxetane with a carbene, generated from the diazo compound, which can lead to a mixture of products resulting from ring expansion or the formation and subsequent rearrangement of an ylide. acs.org
In the presence of a suitable catalyst, such as a copper chelate, 2-substituted oxetanes can undergo ring expansion to yield tetrahydrofuran (THF) derivatives. acs.org For instance, the reaction of 2-phenyloxetane (B1633447) with a diazo compound in the presence of a chiral copper catalyst has been shown to produce a mixture of cis and trans THF derivatives. acs.org The development of asymmetric catalysis for this transformation has allowed for enhanced control over the stereochemical outcome. The use of a Cu(I)/bis(azaferrocene) catalyst system in the reaction of oxetanes with diazo esters can achieve excellent diastereo- and enantioselectivity in the formation of THFs. acs.org
While specific studies detailing the reaction of this compound with diazo compounds are not extensively documented in the provided sources, the established reactivity of the oxetane ring suggests it would undergo analogous transformations. sioc-journal.cn The reaction would likely proceed via a rhodium- or copper-catalyzed process, which is a known efficient strategy for synthesizing substituted oxetanes and could be extrapolated to their ring expansion. nih.gov The concentration of the diazoalkane partner can be minimized in some photochemical carbene transfer reactions to reduce unwanted side reactions. researchgate.net
A proposed reaction pathway for this compound with a generic diazoacetate is depicted below, leading to a substituted tetrahydrofuran. The specific product ratios and stereoselectivity would be dependent on the catalyst and reaction conditions employed.
| Reactant | Reagent | Catalyst | Product |
| This compound | Ethyl diazoacetate | Cu(I) or Rh(II) complex | Ethyl 3-(2-iodoethyl)tetrahydrofuran-2-carboxylate |
Substituent Effects on Oxetane Ring and Iodoethyl Reactivity
Electronic and Steric Influences on Reaction Pathways
The reactivity of this compound is governed by a combination of electronic and steric factors originating from both the strained oxetane ring and the iodoethyl substituent. vulcanchem.comnih.gov The oxetane ring itself is a puckered, four-membered heterocycle with significant ring strain (approximately 106 kJ/mol). mdpi.com This strain, coupled with the Lewis basicity of the oxygen atom, makes the ring susceptible to various chemical transformations. acs.orgnih.gov
Steric Effects: The iodine atom in the side chain introduces considerable steric bulk, with a van der Waals radius of 1.98 Å. vulcanchem.com This steric hindrance can significantly influence the regioselectivity of reactions. For example, in reactions involving nucleophilic attack or metal-catalyzed functionalization, the approach of the reagent is often directed by the steric demand of substituents. acs.org In the case of a bulky substituent at the C2 position of an oxetane, reactions may preferentially occur at a less hindered position. acs.org Conversely, increased steric hindrance at the site of reaction can necessitate more forcing conditions, such as higher temperatures. beilstein-journals.org The presence of bulky groups has been shown to impact regiocontrol and stereoselectivity in various reactions involving heterocyclic compounds. nih.govbeilstein-journals.org
The following table summarizes the general influence of substituent types on reaction pathways in oxetane chemistry, which can be extrapolated to this compound.
| Substituent Type | Influence on Reaction | Example Outcome |
| Bulky Alkyl Groups | Steric hindrance directs regioselectivity | Preferential reaction at less hindered sites acs.org |
| Aryl Groups | Can influence diastereoselectivity through steric or electronic effects | Reversed diastereoselectivity observed for ortho-substituted aryls in some annulations beilstein-journals.org |
| Electron-Withdrawing Groups | Can facilitate reactions by weakening adjacent bonds | Carbonyl groups near an amide bond facilitate C-N bond cleavage acs.org |
| Electron-Donating Groups | Can alter the electronic nature of the reaction center | Can influence the stereoselectivity in photoreactions nih.gov |
Anomeric and Hyperconjugative Effects of the Iodine Substituent
The stereoelectronic properties of the iodoethyl substituent, specifically anomeric and hyperconjugative effects, can play a subtle but important role in the conformation and reactivity of this compound.
Anomeric Effects: The anomeric effect typically describes the stabilization derived from the overlap of a lone pair on a heteroatom in a ring with an adjacent, exocyclic σ* antibonding orbital. In this compound, a potential anomeric interaction could occur between a lone pair on the oxetane oxygen and the antibonding orbital of the C2-C(ethyl) bond. This interaction would influence the conformational preference of the iodoethyl side chain relative to the oxetane ring. While direct studies on this specific molecule are limited, the principles of stereoelectronic control are fundamental in heterocyclic chemistry. The geometry of the puckered oxetane ring and the orientation of the oxygen's lone-pair orbitals would be critical in determining the strength of any such anomeric interaction. acs.org
Hyperconjugative Effects: Hyperconjugation involving the C-I bond is another plausible electronic interaction that can affect reactivity. The C-I bond is highly polarizable and can act as an electron donor in hyperconjugative interactions with suitable acceptor orbitals. This can stabilize adjacent carbocations or radical intermediates, should they form during a reaction. For example, in photoredox-catalyzed reactions where a radical might be generated on the ethyl chain, hyperconjugative stabilization could influence the reaction's course. researchgate.netvulcanchem.com The cleavage of the C-I bond to form a radical is a key step in certain transformations, highlighting the bond's electronic lability. vulcanchem.com Mechanistic investigations of related systems often reveal the importance of such subtle electronic factors, including hydrogen-bonding and steric interactions, in determining reaction outcomes and diastereoselectivity. researchgate.net
Advanced Spectroscopic Characterization and Computational Analysis
Spectroscopic Methodologies for Structural and Mechanistic Insights
Spectroscopic techniques are indispensable for characterizing the molecular structure of 2-(2-iodoethyl)oxetane and for monitoring its transformations during chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational dynamics of molecules like this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
In ¹H NMR, the protons on the oxetane (B1205548) ring and the ethyl iodide side chain exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon adjacent to the oxygen atom in the oxetane ring (C4) typically appear at a lower field (higher ppm) due to the deshielding effect of the oxygen. The protons on the carbon bearing the iodoethyl group (C2) and the C3 protons will have distinct shifts influenced by ring strain and substituent effects. The ethyl group protons (CH₂-I and CH₂-ring) will show splitting patterns, such as triplets or more complex multiplets, arising from coupling with adjacent protons, which helps to confirm the connectivity.
¹³C NMR spectroscopy provides direct evidence of the number of distinct carbon environments in the molecule. docbrown.info For this compound, one would expect five unique signals corresponding to the three carbons of the oxetane ring and the two carbons of the iodoethyl side chain. The carbon atom attached to the highly electronegative iodine (CH₂-I) will be significantly shifted to a higher field (lower ppm value) compared to a standard alkyl carbon, a characteristic feature of iodoalkanes. docbrown.info The carbons of the oxetane ring will have chemical shifts that are indicative of a strained cyclic ether. mdpi.com
Conformational analysis of the oxetane ring can be inferred from the coupling constants (J-values) obtained from high-resolution ¹H NMR. The oxetane ring is not perfectly planar and adopts a puckered conformation to relieve some of its inherent strain. mdpi.com The magnitude of the dihedral angles between protons on adjacent carbons, which can be related to J-values via the Karplus equation, provides insight into this puckering.
Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift ranges for analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H on C2 of oxetane | ~4.5 - 5.0 | - | Multiplet, deshielded by adjacent oxygen. |
| H on C4 of oxetane | ~4.4 - 4.8 | - | Multiplet, deshielded by oxygen. |
| H on C3 of oxetane | ~2.5 - 2.9 | - | Multiplet. |
| H on CH₂ (alpha to ring) | ~2.0 - 2.4 | - | Multiplet. |
| H on CH₂ (alpha to iodine) | ~3.1 - 3.4 | - | Triplet, deshielded by iodine. |
| C2 of oxetane | - | ~75 - 85 | Influenced by both the ring oxygen and the ethyl iodide substituent. |
| C3 of oxetane | - | ~25 - 35 | Typical for a methylene (B1212753) group in a strained ring. |
| C4 of oxetane | - | ~65 - 75 | Carbon adjacent to ether oxygen. |
| CH₂ (alpha to ring) | - | ~35 - 45 |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. rsc.org The IR spectrum provides a unique "fingerprint" for the molecule. docbrown.info
The most characteristic vibrations for this compound include:
C-O-C Stretching: The strained ether linkage of the oxetane ring gives rise to strong and characteristic asymmetric and symmetric stretching bands. The asymmetric stretch for cyclic ethers typically appears in the 1140-1070 cm⁻¹ region, while the C-O-C stretch in oxetane itself is found near 980 cm⁻¹. libretexts.orglibretexts.org These bands are a clear indicator of the oxetane functional group.
C-H Stretching: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons of the ring and side chain are expected in the 3000-2850 cm⁻¹ range. docbrown.infolibretexts.org
C-I Stretching: The vibration of the carbon-iodine bond is a key feature. Due to the heavy mass of the iodine atom, this stretch occurs at a low frequency, typically in the range of 600-500 cm⁻¹. umd.educhemistrytalk.orgorgchemboulder.com This peak is a definitive marker for the iodo-substituent. spectroscopyonline.com
CH₂ Bending: Bending or scissoring vibrations for the methylene (CH₂) groups are expected around 1470-1450 cm⁻¹. libretexts.org
Table 2: Key IR Absorption Frequencies for this compound
| Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Strong |
| C-O-C (ether) | Asymmetric Stretching | ~1100 | Strong |
| C-I | Stretching | 500 - 600 | Medium to Strong |
The analysis of these specific absorption bands allows for the unambiguous confirmation of the principal functional groups—the oxetane ring and the alkyl iodide—within the molecule's structure.
In-situ spectroscopic methods, particularly Infrared (IR) spectroscopy, are invaluable for monitoring the progress of reactions involving this compound in real-time. nih.gov These techniques allow chemists to track the consumption of reactants and the formation of intermediates and products without the need for sampling and offline analysis. nih.govrsc.org
For instance, in reactions involving the ring-opening of the oxetane, in-situ IR spectroscopy can monitor the disappearance of the characteristic C-O-C stretching vibration of the four-membered ring. nih.gov Simultaneously, the appearance of new bands, such as a broad O-H stretch (around 3300 cm⁻¹) if the ring is opened by a protic nucleophile to form an alcohol, can be observed. nih.gov In polymerization reactions, the rate of monomer consumption can be directly measured by the decrease in the intensity of the oxetane-specific IR bands. rsc.org
Similarly, if this compound undergoes a substitution reaction at the C-I bond, the disappearance of the low-frequency C-I stretching band (500-600 cm⁻¹) can be monitored to determine the reaction rate and endpoint. These real-time measurements provide crucial kinetic data and mechanistic insights into the transformations of the molecule. rsc.orgkaust.edu.sa
Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis
Quantum Chemical Studies on this compound
Computational chemistry, particularly methods based on quantum mechanics, provides a theoretical framework to understand the electronic structure, stability, and reactivity of molecules like this compound. nsf.gov
These calculations help to rationalize the molecule's reactivity. For example, DFT can be used to calculate the partial charges on each atom, identifying the most electrophilic (electron-deficient) and nucleophilic (electron-rich) sites. The carbon attached to the iodine is expected to be a primary electrophilic site, susceptible to nucleophilic attack, while the oxygen atom of the oxetane ring is a key nucleophilic site. DFT calculations can also model the transition states of potential reactions, providing insight into reaction barriers and preferred mechanistic pathways. nsf.govnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity. pressbooks.publibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ossila.com
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. ossila.com In this compound, the HOMO is likely to have significant electron density localized on the lone pairs of the oxygen atom and potentially the C-I bond.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, defining the molecule's electrophilic character. ossila.com The LUMO of this compound is expected to be an antibonding orbital (σ) associated with the C-I bond. researchgate.net This low-lying σ orbital makes the carbon atom attached to the iodine susceptible to nucleophilic attack, leading to the displacement of the iodide ion.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ripublication.comirjweb.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals, providing a quantitative basis for predicting how this compound will interact with other reagents. nih.gov For example, its reaction with a nucleophile would involve the interaction of the nucleophile's HOMO with the LUMO of this compound centered on the C-I bond.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Trimethylene carbonate |
| Carbon Dioxide |
| 1,3-propanediol |
| Diethylcarbonate |
| Toluene |
| γ-bromohydrin |
| Phenyl iodides |
| Alkenes |
| Tetrahydrothiophenes |
| Tetrahydroselenophenes |
| Tetrahydrothiopyrans |
| Acetone |
| 3,5-anhydrofuranoses |
| Chloroform |
| Octane |
| 2-butanone |
| Ethanol |
| 2-iodobutane |
| Benzyl amine |
Density Functional Theory (DFT) for Electronic Structure Elucidation
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. nih.govaps.org
The conformation of the 2-iodoethyl side chain and the puckering of the oxetane ring are influenced by the surrounding solvent molecules. MD simulations can model these interactions explicitly, providing a picture of the solvation shell around the molecule. acs.org By running simulations in different solvents, it is possible to understand how the solvent polarity and hydrogen-bonding ability affect the conformational preferences of the molecule. acs.org
For instance, in a polar protic solvent, hydrogen bonding to the oxetane oxygen can influence the ring's conformation. In contrast, in a nonpolar solvent, intramolecular interactions may play a more dominant role in determining the preferred geometry. These simulations can reveal the distribution of different conformers and the energy barriers for interconversion between them.
In catalytic reactions, this compound may interact with a catalyst in a specific orientation to facilitate a chemical transformation. MD simulations can be used to study the binding of the molecule to the active site of a catalyst. nih.gov This can reveal the key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that are responsible for molecular recognition.
By simulating the entire catalytic cycle, researchers can observe the dynamic process of substrate binding, chemical reaction, and product release. acs.org This can provide valuable information for the design of new and more efficient catalysts. For example, understanding how a chiral catalyst interacts with this compound can aid in the development of enantioselective reactions. acs.org
Study of Solvation Effects and Conformational Preferences
Computational Prediction of Reactivity and Selectivity in Novel Environments
A significant advantage of computational chemistry is its ability to predict the behavior of molecules in new or hypothetical environments. rsc.orgnih.gov For this compound, this could involve predicting its reactivity with a novel reagent or its selectivity in a new catalytic system.
By constructing computational models of these new scenarios, it is possible to screen for promising reaction conditions or catalysts before they are tested experimentally. rsc.org For example, the reactivity of the C-I bond towards different nucleophiles can be predicted by calculating the activation energies for the corresponding substitution reactions. rsc.org Similarly, the regioselectivity of a reaction, such as addition to a double bond elsewhere in the molecule, could be predicted by comparing the stabilities of the possible intermediates or transition states. nih.gov
These predictive capabilities can significantly accelerate the discovery of new reactions and applications for this compound, guiding synthetic efforts towards the most promising avenues. nih.gov
Applications in Complex Molecule Synthesis and Polymer Science
2-(2-Iodoethyl)oxetane as a Building Block in Organic Synthesis
The dual functionality of this compound allows for its sequential or simultaneous participation in a variety of chemical transformations. The primary iodide serves as an excellent leaving group in nucleophilic substitution reactions, while the strained oxetane (B1205548) ring is susceptible to ring-opening by nucleophiles, typically under Lewis or Brønsted acid catalysis. This reactivity profile makes it a potentially powerful tool for the introduction of the oxetanyl-ethyl motif into a wide range of molecular architectures.
The primary role of this compound in the synthesis of diverse organic compounds would be as an electrophilic building block. The carbon atom attached to the iodine is highly susceptible to nucleophilic attack, making the compound an effective agent for alkylation. Nucleophiles such as amines, alkoxides, thiolates, and carbanions can displace the iodide to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reaction introduces the 2-oxetanylethyl group into a target molecule.
The oxetane ring itself is generally stable under the neutral or basic conditions often used for such substitution reactions, allowing it to be carried through a synthetic sequence intact. This latent functionality can be revealed in a later step via a ring-opening reaction, providing access to 1,5-difunctionalized linear chains. For instance, after alkylation, subsequent treatment with an acid and a nucleophile could open the oxetane ring to yield a substituted 5-hydroxy-ether derivative.
| Potential Reaction | Nucleophile (Nu⁻) | Resulting Structure | Significance |
| N-Alkylation | R₂NH | R₂N-CH₂CH₂-Oxetane | Introduction of oxetane for property modification |
| O-Alkylation | RO⁻ | RO-CH₂CH₂-Oxetane | Formation of ether linkages |
| S-Alkylation | RS⁻ | RS-CH₂CH₂-Oxetane | Synthesis of thioethers |
| C-Alkylation | R₃C⁻ | R₃C-CH₂CH₂-Oxetane | Creation of new C-C bonds |
This table illustrates the predicted reactivity of this compound based on the known chemistry of alkyl iodides. Specific experimental data for these reactions with this compound is limited in the surveyed literature.
The structure of this compound is well-suited for the construction of more complex heterocyclic systems. It can be used in annulation strategies where it provides a three-carbon chain (C-C-C-O) following a ring-opening event, or it can be used to append an oxetane moiety to an existing heterocycle. For example, a reaction with a dinucleophile, such as a compound containing both an amine and a hydroxyl group, could lead to macrocyclic structures through sequential alkylation at the iodoethyl group and ring-opening of the oxetane.
Furthermore, strategies for building heterocyclic systems often involve the use of bifunctional reagents. This compound can act as a precursor to other useful intermediates. For instance, conversion of the iodide to a triphenylphosphonium salt would generate a Wittig reagent, enabling the introduction of an oxetanyl-propylidene unit into a molecule. While specific examples utilizing this compound for heterocycle synthesis are scarce, the analogous reactivity of similar building blocks, like those derived from (2-bromoethyl)sulfonium triflate, has been demonstrated in the synthesis of various heterocycles.
Derivatization is a technique used to modify the chemical structure of a molecule to enhance its properties for specific applications, such as improving detection in analytical chemistry or altering biological activity in medicinal chemistry. The this compound moiety possesses two key features for derivatization: the reactive alkyl iodide and the polar, metabolically stable oxetane ring.
The alkyl iodide allows for the covalent attachment of the oxetane-containing fragment to a wide array of functional molecules, including peptides, steroids, or other complex natural products possessing a nucleophilic handle. The introduction of an oxetane ring is a known strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability, and to act as a bioisostere for carbonyl or gem-dimethyl groups. Therefore, this compound could serve as a valuable reagent for such "oxetanylation" strategies, where the goal is to fine-tune the characteristics of a parent molecule.
Strategic Incorporation into Heterocyclic Systems
Polymerization of Iodoethyl-Substituted Oxetanes
Oxetane and its derivatives are known to undergo polymerization, primarily through a cationic ring-opening polymerization (CROP) mechanism, driven by the relief of ring strain (approximately 107 kJ/mol for the parent oxetane). This process leads to the formation of polyethers, known as polyoxetanes. The presence of functional groups on the oxetane monomer, such as the iodoethyl group, can be carried into the final polymer, yielding a functional material with reactive pendant chains.
The CROP of oxetanes is typically initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride etherate), superacids, or trialkyloxonium salts. The mechanism proceeds via a tertiary oxonium ion as the propagating center.
Initiation: The initiator (I⁺) attacks the oxygen atom of the this compound monomer, forming a tertiary oxonium ion.
Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on one of the α-carbon atoms of the activated, ring-opened oxonium ion. This regenerates the oxonium ion at the new chain end. For an unsymmetrically substituted monomer like this compound, the polymerization can lead to polymers with head-to-tail, head-to-head, and tail-to-tail linkages, although head-to-tail is often favored.
Termination/Chain Transfer: The polymerization can be terminated by the deliberate addition of a nucleophile (e.g., water, alcohol) or can occur via chain transfer to monomer or polymer.
The polymerization of this compound would theoretically yield poly[this compound], a linear polyether with a repeating unit of -[O-CH(CH₂CH₂I)-CH₂CH₂]-. The pendant iodoethyl groups along the polymer backbone are highly valuable, as they serve as reactive sites for post-polymerization modification. This allows for the synthesis of a wide variety of functional polymers from a single precursor. For example, the iodide can be substituted by various nucleophiles to introduce new functionalities, such as azide (B81097) groups (for click chemistry), amines, or carboxylates, thereby tailoring the polymer's properties for specific applications.
Furthermore, this compound can be copolymerized with other cyclic ethers, such as tetrahydrofuran (B95107) (THF) or other substituted oxetanes, to produce random or block copolymers. Copolymerization is a powerful strategy to fine-tune the material properties of the resulting polymer, such as its glass transition temperature, crystallinity, and mechanical strength. For instance, copolymerizing with THF could yield amorphous, rubbery materials. A patent describing graft polymers mentioned 2-B-bromoethyl oxetane, a close analogue, indicating the potential for such haloalkyl-functionalized oxetanes in creating copolymers.
| Parameter | Description |
| Polymer Name | Poly[this compound] |
| Polymer Type | Functional Polyether |
| Monomer | This compound |
| Polymerization Method | Cationic Ring-Opening Polymerization (CROP) |
| Pendant Group | -CH₂CH₂I |
| Potential Applications | Precursor for functional polymers, reactive coatings, polymer-drug conjugates (after modification) |
This table outlines the expected characteristics of the homopolymer derived from this compound based on established principles of oxetane polymerization.
Influence of Iodoethyl Substituent on Polymer Architecture and Properties
The iodoethyl substituent on the oxetane ring is not merely a passive component; it profoundly influences the resulting polymer's architecture and properties. Its presence introduces several key features:
Increased Molecular Weight and Density: The iodine atom is the heaviest of the stable halogens, and its incorporation significantly increases the molecular weight and density of the polymer compared to non-iodinated analogs. vulcanchem.comacs.org
Modification of Thermal Properties: Halogen substituents are known to increase the melting point and glass transition temperature (T_g) of polyoxetanes. wikipedia.org In analogous polymer systems, such as copolymers of chlorotrifluoroethylene (B8367) and 2-iodoethyl vinyl ether, the T_g has been shown to increase with a higher molar content of the iodine-containing monomer. acs.org This effect is attributed to increased intermolecular forces and reduced chain mobility due to the bulky and polarizable iodine atom.
Reactive Sites for Post-Polymerization Modification: The carbon-iodine bond is a versatile functional group that can serve as a reactive site for various post-polymerization modifications. This allows for the synthesis of complex polymer architectures, such as graft or brush copolymers, through techniques like nucleophilic substitution or as an initiation site for other polymerization methods like Atom Transfer Radical Polymerization (ATRP). rsc.org This capability enables the creation of polymers with tailored structures and functionalities.
Table 1: Influence of Iodoethyl Substituent on Polyoxetane Properties
| Property | Influence of Iodoethyl Group | Rationale | Citation |
| Molecular Weight | Increases | High atomic weight of iodine. | vulcanchem.com |
| Density | Increases | Increased mass per unit volume. | acs.org |
| Glass Transition (T_g) | Increases | Bulky, polarizable iodine atom restricts chain mobility and increases intermolecular forces. | wikipedia.orgacs.org |
| Reactivity | Provides reactive sites | The C-I bond is a functional handle for post-polymerization modification. | rsc.org |
| Architecture | Enables complex designs | Can be used to create graft, block, or brush copolymers. | rsc.org |
Living Polymerization Approaches for Controlled Polymer Synthesis
Achieving control over the polymerization of oxetanes is challenging due to the high reactivity of the monomer. dtic.mil However, living polymerization techniques offer a pathway to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity index, PDI), and controlled architectures like block copolymers. google.comsigmaaldrich.com
Living polymerization is characterized by the absence of irreversible chain-termination and chain-transfer steps. google.com For oxetanes, living cationic ring-opening polymerization (CROP) is the most prominent approach. Key aspects for achieving a controlled process include: acs.org
Initiation System: The choice of initiator and co-initiator (Lewis acid) is critical. Systems that provide fast initiation relative to propagation are essential for obtaining polymers with a narrow PDI. Using hydrogen iodide as an initiator, for example, can lead to fast initiation and ideal living polymerization of vinyl ethers, a principle applicable to other cationic polymerizations. acs.org
Counteranion: A suitably nucleophilic counteranion is crucial to stabilize the propagating cationic species (a tertiary oxonium ion) and prevent side reactions. wikipedia.orgacs.org This reversible interaction between the propagating chain end and the counteranion is a hallmark of a well-controlled living cationic system.
Reaction Conditions: Temperature and solvent polarity must be carefully controlled to suppress side reactions, such as "backbiting," which can lead to the formation of cyclic oligomers. wikipedia.org
While cationic ROP is the primary method, other controlled techniques such as anionic ring-opening polymerization have also been developed for specific oxetane systems, allowing for the synthesis of well-defined block copolymers. rsc.org These living and controlled methods are indispensable for creating the advanced polymer structures discussed in the following sections. researchgate.net
Advanced Materials and Nanotechnology Applications
The ability to precisely control the synthesis of polymers from this compound opens the door to the development of advanced materials with tailored properties for specific high-performance applications.
Development of Specialty Polymers with Tunable Mechanical Properties
The mechanical properties of polymers derived from this compound can be precisely tuned by manipulating their molecular architecture. This control is exerted through several strategies:
Copolymerization: Introducing comonomers into the polymer chain is a powerful method to adjust properties. For instance, copolymerizing with flexible monomers like tetrahydrofuran (THF) can improve the elasticity and lower the glass transition temperature of the resulting material, enhancing its mechanical properties for applications requiring flexibility. mdpi.com
Control of Molecular Weight and Polydispersity: Living polymerization techniques allow for the synthesis of polymers with specific molecular weights and low polydispersity (PDI < 1.5). google.com These well-defined characteristics lead to more predictable and reliable mechanical performance.
Architectural Control: Creating specific architectures like block or graft copolymers allows for the combination of different, often contrasting, properties within a single material. An A-B-A triblock copolymer, for example, can be designed to have hard outer blocks and a soft, flexible central block, resulting in a thermoplastic elastomer. mdpi.com The iodoethyl group serves as a key enabler for creating such architectures through post-polymerization modification. rsc.org
Crosslinking: The introduction of cross-linking agents can transform a thermoplastic polyoxetane into a thermoset network, significantly altering its mechanical strength, thermal stability, and solvent resistance. mdpi.com The study of self-healing networks demonstrates how the glass transition temperature, a key mechanical parameter, can be recovered after damage and repair, showcasing the tunability of these systems. rsc.org
Application in Energetic Composites as Binders
Energetic polymers are a class of materials that can contribute energy to a formulation, making them critical components in modern propellants and explosives. dtic.mil Polyoxetanes with energetic substituents, such as azido (B1232118) or nitro groups, are highly sought after as energetic binders. dtic.milmdpi.com These binders hold the solid oxidizer and fuel components in a polymeric matrix. dtic.mil
Polymers derived from this compound can serve as important precursors for energetic binders. The iodoethyl group can be readily converted to an energetic group, such as an azide group (-N₃), via nucleophilic substitution. This creates an energetic polymer analogous to well-known energetic polyoxetanes like poly(3-azidomethyl-3-methyloxetane) (polyAMMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO). mdpi.com
The properties of these binders are critical for the performance and safety of the energetic composite:
Thermal Stability: The binder must be stable at storage temperatures but decompose controllably during combustion.
Mechanical Properties: The binder provides the mechanical integrity of the propellant grain. Copolymerization strategies are often employed to improve the flexibility and toughness of energetic polyoxetanes, which can otherwise be brittle. mdpi.com
Glass Transition Temperature (T_g): A low T_g is desirable to ensure the mechanical properties are maintained over a wide operating temperature range. The substituent on the oxetane ring significantly impacts the T_g; for example, replacing a methyl group with a more rigid azidomethyl group alters the polymer's flexibility. mdpi.com
Table 2: Properties of Energetic Polyoxetane Binders
| Polymer | Monomer Substituent | Typical T_g (°C) | Key Property | Citation |
| polyAMMO | -CH₃, -CH₂N₃ | -42 | Energetic, flexible | mdpi.com |
| polyBAMO | -CH₂N₃, -CH₂N₃ | -41 | High energy density | mdpi.com |
| poly(BAMO-co-THF) | Copolymers | Varies | Improved mechanical flexibility | mdpi.com |
| Precursor from this compound | -CH₂CH₂I | Tunable | Versatile precursor for energetic groups | rsc.orgmdpi.com |
By leveraging the reactivity of the iodoethyl group, this compound provides a versatile platform for synthesizing advanced energetic binders with tailored properties for high-performance energetic composites. nih.govdntb.gov.ua
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Iodoethyl Oxetane (B1205548) Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2-(2-Iodoethyl)oxetane and related oxetane derivatives. Researchers are actively exploring a variety of catalysts to achieve highly efficient and selective transformations.
Recent advancements include the use of chiral Brønsted acids and N-heterocyclic carbene (NHC) catalysts. acs.org Chiral Brønsted acids have shown promise in promoting enantioselective ring-opening reactions of oxetanes under mild conditions. researchgate.net NHC catalysts are being investigated for [2+2] annulation reactions to form highly substituted oxetanes. beilstein-journals.org Furthermore, ruthenium catalytic systems are being optimized for meta-C–H alkylation, a transformation that can introduce functional groups to drug molecules, with oxetanes being a key structural motif. nih.gov The development of photocatalytic systems, such as those using diazabenzacenaphthenium photocatalysts, presents a novel approach for reductive activation and subsequent reactions of carbonyl compounds, a strategy that could be adapted for oxetane chemistry. ims.ac.jp
These catalytic systems aim to provide greater control over reactivity and selectivity, enabling the synthesis of complex molecules that were previously difficult to access. The exploration of both metal-based and organocatalytic approaches continues to be a significant area of research. researchgate.net
Development of Highly Diastereo- and Enantioselective Synthetic Routes
A primary focus in oxetane chemistry is the development of synthetic routes that afford high levels of diastereoselectivity and enantioselectivity. This is particularly important for applications in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Several strategies are being pursued to achieve this stereocontrol. Iridium-catalyzed alcohol-vinyl epoxide C-C coupling has been successfully employed to prepare oxetanes with all-carbon quaternary stereocenters with high anti-diastereoselectivity and enantiomeric excess. nih.gov Another approach involves the enantioselective reduction of β-halo ketones, followed by Williamson etherification to yield enantioenriched 2-aryl-substituted oxetanes. acs.org The use of chiral auxiliaries and catalysts in Paternò–Büchi reactions and other cycloadditions is also a key area of investigation for controlling the stereochemical outcome. beilstein-journals.org
Researchers are also exploring dynamic kinetic resolution and desymmetrization strategies to access enantiomerically pure oxetanes from racemic or prochiral starting materials. The ability to control the three-dimensional arrangement of atoms in these molecules is a critical step towards the synthesis of new and effective therapeutic agents.
Advanced Mechanistic Investigations into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing methods and designing new reactions. Advanced computational and experimental techniques are being employed to elucidate complex reaction pathways.
Mechanistic studies are shedding light on the factors that control regioselectivity and stereoselectivity in ring-opening and ring-expansion reactions. For instance, the proposed radical mechanism for the formation of oxetanes from malonate Michael adducts involves key iodinated intermediates. acs.org Computational studies have also been used to understand the conformational preferences of oxetane-containing molecules and their role in biological activity, such as in the case of Taxol. acs.org
Kinetic studies, in-situ spectroscopic analysis, and isotopic labeling experiments are providing valuable data on transition states and reaction intermediates. This knowledge is instrumental in refining catalytic cycles and predicting the outcomes of new transformations, ultimately accelerating the discovery of novel synthetic methodologies.
Integration of this compound Chemistry with Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes involving oxetanes. mdpi.com Researchers are focused on developing more sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources.
One approach is the development of catalytic reactions that proceed under milder conditions and with higher atom economy. mdpi.com The use of water as a solvent and the development of heterogeneous catalysts that can be easily recovered and recycled are also key areas of focus. ims.ac.jp For example, the synthesis of oxetanes from native alcohols via C-H functionalization represents a more direct and potentially more sustainable route compared to traditional multi-step sequences. nih.gov
Furthermore, efforts are being made to utilize bio-based starting materials for the synthesis of oxetane building blocks. The integration of flow chemistry techniques is also being explored to improve the efficiency, safety, and scalability of oxetane synthesis. These sustainable approaches are not only environmentally beneficial but can also lead to more cost-effective manufacturing processes.
Design of New Functional Materials Through Polymerization and Derivatization
The unique properties of the oxetane ring make it an attractive component for the design of new functional materials. rsc.org The ring strain of oxetanes facilitates ring-opening polymerization (ROP), leading to the formation of polyethers with tailored properties. acs.orgrsc.org
Researchers are exploring the synthesis of crosslinkable polymers containing oxetane units for applications such as stabilizing bulk heterojunction solar cells. rsc.org The cationic ROP of oxetane-functionalized monomers can create insoluble networks, enhancing the thermal stability of these devices. rsc.org The development of living cationic polymerization techniques allows for the precise synthesis of functional polymers with well-defined structures, including block copolymers and star-shaped polymers. acs.org
The derivatization of oxetanes is another avenue for creating novel materials. By introducing various functional groups onto the oxetane ring, it is possible to tune the physical and chemical properties of the resulting polymers and materials. This includes modifying hydrophilicity, crystallinity, and degradation behavior, opening up possibilities for new biodegradable polymers and advanced coatings. rsc.org
Q & A
Q. What are the optimal synthetic routes for 2-(2-Iodoethyl)oxetane, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be achieved via Brønsted acid-catalyzed alkylation, avoiding alkyl halide reagents and producing water as the sole byproduct. This method leverages oxetanol derivatives as electrophiles and alcohol nucleophiles, forming a carbocation intermediate . Alternative routes include photocycloaddition of aldehydes with oxazole derivatives in solvents like benzene, yielding oxetane derivatives with specific stereochemistry (e.g., products 11b, 11c in ). Reaction conditions such as solvent polarity, temperature (e.g., 80°C in DMSO/toluene for stability testing), and catalyst choice significantly impact yield and purity. For example, acidic conditions (1 M HCl) preserve oxetane integrity, while basic conditions (1 M NaOH) may degrade ester analogs but not oxetanes .
Q. How does the stability of this compound compare to ester isosteres under basic or nucleophilic conditions?
Oxetane derivatives exhibit superior stability compared to esters under basic, nucleophilic, and reducing conditions. For instance:
| Condition | Oxetane Recovery | Ester Recovery |
|---|---|---|
| 1 M NaOH, RT, 24 h | 100% | 36% |
| LiBH₄, RT | 100% | 13% |
| 1 M HCl, 37°C, 24 h | 100% | 100% |
| Data from (Table 3). | ||
| The oxetane ring’s strain and electronic properties prevent hydrolysis in basic environments, whereas esters undergo saponification. Nucleophilic agents like NaI in acetone show minimal impact on oxetanes, making them robust intermediates in multi-step syntheses . |
Advanced Research Questions
Q. What role does the iodoethyl substituent play in the reactivity of oxetane derivatives in ring-opening reactions?
The iodoethyl group acts as a directing and activating moiety in ring-opening reactions. The iodine atom’s polarizability enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. For example, in acid-promoted ring-opening, the oxetane carbocation intermediate can undergo regioselective trapping by alcohols or thiols, forming ether or thioether products . Substituent steric effects also influence reactivity: secondary alcohol oxetanes (e.g., 2b in ) show reduced stability under acidic conditions (31% recovery after 24 h at 37°C) due to carbocation reformation .
Q. How can computational methods predict the regioselectivity of ring-opening reactions in this compound derivatives?
Density Functional Theory (DFT) calculations can model carbocation stability and transition states in ring-opening reactions. The 3-substituted oxetane’s geometry (achiral due to symmetry) allows for simplified stereochemical analysis. Studies on analogous 3-ethyl-3-oxetanemethanol derivatives () suggest that substituent bulkiness alters activation energies for nucleophilic attack. For instance, Grubbs’ ruthenium catalysts enable regioselective ring-opening, favoring less sterically hindered positions .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : H and C NMR (e.g., δ 1.3–4.5 ppm for oxetane protons) confirm ring integrity and substituent positions .
- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₄H₇IO for this compound, MW 198.003 g/mol) .
- X-ray Crystallography : Resolves stereochemistry in photocycloaddition products (e.g., oxetane 17c in ) .
Q. How does the introduction of a 3-substituted oxetane moiety affect the pharmacokinetic properties of lead compounds in drug discovery?
3-Substituted oxetanes improve metabolic stability, solubility, and bioavailability. Their compact, strained structure reduces off-target interactions while maintaining potency. For example, oxetane-containing drugs show enhanced resistance to cytochrome P450 enzymes compared to ester analogs. Substituents like iodoethyl groups further modulate lipophilicity (logP) and membrane permeability, critical for CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
